Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1236861-42-9
VCID: VC0060155
InChI: InChI=1S/C14H20N2O2/c1-10-5-6-15-12(7-10)11-8-16(9-11)13(17)18-14(2,3)4/h5-7,11H,8-9H2,1-4H3
SMILES: CC1=CC(=NC=C1)C2CN(C2)C(=O)OC(C)(C)C
Molecular Formula: C14H20N2O2
Molecular Weight: 248.326

Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate

CAS No.: 1236861-42-9

Cat. No.: VC0060155

Molecular Formula: C14H20N2O2

Molecular Weight: 248.326

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate - 1236861-42-9

Specification

CAS No. 1236861-42-9
Molecular Formula C14H20N2O2
Molecular Weight 248.326
IUPAC Name tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate
Standard InChI InChI=1S/C14H20N2O2/c1-10-5-6-15-12(7-10)11-8-16(9-11)13(17)18-14(2,3)4/h5-7,11H,8-9H2,1-4H3
Standard InChI Key HUMOXVLUWGDUAF-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1)C2CN(C2)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structure

Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate is an organic compound belonging to the class of azetidine derivatives. Its structure features a tert-butyl group, a pyridine moiety, and a carboxylate functional group, making it structurally significant in various chemical applications. The compound consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) with a 4-methylpyridine group attached at position 3 and a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom in position 1.

Identification Data

The following table presents the key identification data for Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate:

ParameterValue
CAS Number1236861-42-9
Molecular FormulaC₁₄H₂₀N₂O₂
Molecular Weight248.326 g/mol
IUPAC Nametert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate
Standard InChIInChI=1S/C14H20N2O2/c1-10-5-6-15-12(7-10)11-8-16(9-11)13(17)18-14(2,3)4/h5-7,11H,8-9H2,1-4H3
Standard InChIKeyHUMOXVLUWGDUAF-UHFFFAOYSA-N
SMILESCC1=CC(=NC=C1)C2CN(C2)C(=O)OC(C)(C)C

These identification parameters provide a comprehensive chemical identity for the compound, enabling precise reference in scientific literature and databases.

Structural Characteristics

The compound's structure incorporates several key features that contribute to its pharmaceutical utility:

  • Azetidine Ring: This four-membered nitrogen heterocycle is a strained ring system that has gained considerable attention in medicinal chemistry due to its unique conformational properties that can influence binding to biological targets.

  • 4-Methylpyridine Group: The pyridine ring with a methyl substituent at the 4-position provides an aromatic nitrogen heterocycle that can participate in various interactions with biological targets, including hydrogen bonding and π-stacking interactions.

  • Tert-butyloxycarbonyl Group: This protecting group on the azetidine nitrogen serves both as a protective element during synthesis and modifies the compound's physicochemical properties, including lipophilicity and membrane permeability.

Synthesis Methodologies

The synthesis of Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate typically involves the reaction of 3-(4-methylpyridin-2-yl)azetidine with tert-butyl chloroformate under basic conditions. This reaction is often conducted using bases such as triethylamine to neutralize any hydrochloric acid produced during the reaction process.

Pharmaceutical Applications

Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate is classified as a pharmaceutical intermediate, particularly in the category of antipsychotics. This classification indicates its significance in the development pathway of medications targeting psychiatric disorders.

Role in Drug Development

The compound's unique structural features provide opportunities for further research into its utility across various scientific disciplines, particularly in drug development and synthetic chemistry. As a pharmaceutical intermediate, it likely serves as a precursor in the synthesis of more complex drug candidates.

The azetidine scaffold has gained increasing attention in medicinal chemistry for several reasons:

  • Conformational Constraints: The four-membered ring provides conformational rigidity that can enhance binding selectivity to biological targets.

  • Metabolic Stability: The cyclic structure can offer protection against certain metabolic degradation pathways.

  • Physicochemical Properties: Azetidines can improve solubility, membrane permeability, and other pharmacokinetic parameters of drug candidates.

Related Compounds and Structural Analogs

While focusing on Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate, it's worth noting that several related compounds exist in the chemical space of protected azetidine derivatives. These include:

  • Tert-butyl 3-((4-methylpyridin-2-yl)amino)azetidine-1-carboxylate: A structural analog with an amino linker between the pyridine and azetidine rings .

  • Tert-butyl 3-(4-methylquinolin-2-yl)azetidine-1-carboxylate: A related compound where the pyridine ring is replaced by a quinoline moiety .

These structural analogs collectively contribute to a broader understanding of the structure-activity relationships of this class of compounds in pharmaceutical research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator